Lipophilicity (XLogP3-AA) as a Predictor of Permeability and Target Engagement Versus 2-Bromophenyl Analog
The target compound's computed XLogP3-AA is 2.8, while the direct 2-bromophenyl analog (N-(2-bromophenyl)-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea, CAS 1396876-20-2) is predicted to have a higher logP due to bromine's greater hydrophobicity compared to fluorine [1]. Although an experimental determination for the 2-bromophenyl analog was not located, this class-level difference is consistent with known halogen effects. In molecular design, lower lipophilicity is often associated with reduced phospholipidosis and promiscuity risks, making the 3-fluorophenyl substitution a potentially cleaner starting point for lead optimization campaigns targeting intracellular or CNS-accessible targets [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 [1] |
| Comparator Or Baseline | 2-Bromophenyl analog (CAS 1396876-20-2): value not experimentally determined; predicted to be >2.8 based on halogen class effects |
| Quantified Difference | Not quantified; class-level inference only |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) [1] |
Why This Matters
For chemistry teams optimizing bioavailability or CNS penetration, the 2.8 logP value provides a numeric baseline for structural decisions; the 3-fluorophenyl motif is less lipophilic than brominated analogs, which may reduce attrition due to hydrophobicity-driven toxicity.
- [1] PubChem Compound Summary for CID 71792012, Computed Properties Section. National Center for Biotechnology Information (2026). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (Class-level principles on lipophilicity-related attrition). View Source
